

An In-depth Technical Guide to delta-Damascone: Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *delta-Damascone*

Cat. No.: *B1588474*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

delta-Damascone, a member of the rose ketone family, is a significant fragrance and flavor compound valued for its complex fruity, rosy, and slightly woody aroma. While it is not found in nature, its synthetic counterparts are widely utilized in the perfumery and food industries. This technical guide provides a comprehensive overview of the physical, chemical, and emerging biological properties of **delta-damascone**, with a focus on data relevant to research and development.

Physical and Chemical Properties

The physical and chemical characteristics of **delta-damascone** are summarized below. These properties are crucial for its application in various formulations and for its analysis.

General and Physical Properties

Property	Value	Reference
Chemical Name	1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one	[1]
CAS Number	57378-68-4	[2]
Molecular Formula	C ₁₃ H ₂₀ O	[2][3]
Molecular Weight	192.30 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[2]
Density	0.920 - 0.940 g/cm ³ at 20°C	[3]
Boiling Point	264 °C (507.2 °F)	[2]
Flash Point	103 °C (217.4 °F)	[2]
Vapor Pressure	0.0157 Pa at 20°C	
Refractive Index	1.485 - 1.502 at 20°C	[3]
Solubility	Soluble in alcohol; 1 ml in 10 ml of 95% ethanol	[3]

Chemical Identifiers

Identifier	Value	Reference
EINECS Number	260-709-8	[2]
FEMA Number	3622	[2]
JECFA Number	386	[2]
InChI	InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,10,12H,9H2,1-4H3/b7-5+	[3]
SMILES	<chem>C/C=C/C(=O)C1C(C=CCC1(C)C)C</chem>	[3]

Synthesis of delta-Damascone

The industrial synthesis of **delta-damascone** is a two-step process involving a Diels-Alder reaction followed by an aldol condensation[2][4].

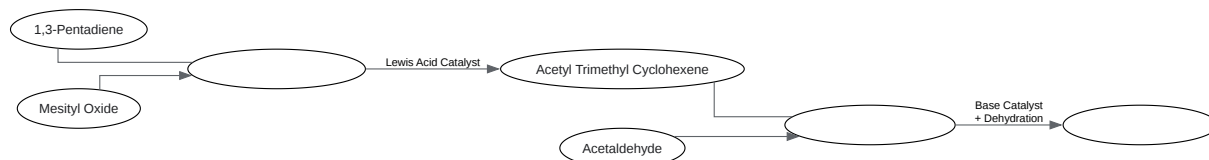
Experimental Protocol: Synthesis

Step 1: Diels-Alder Reaction

- Reactants: 1,3-pentadiene and mesityl oxide.
- Catalyst: Typically a Lewis acid such as aluminum chloride.
- Procedure: The diene (1,3-pentadiene) and the dienophile (mesityl oxide) are reacted in the presence of a Lewis acid catalyst to form acetyl trimethyl cyclohexene. The reaction is typically carried out in a suitable organic solvent under controlled temperature conditions.
- Work-up: The reaction mixture is quenched, and the product is isolated and purified by distillation.

Step 2: Aldol Condensation

- Reactants: Acetyl trimethyl cyclohexene and acetaldehyde.
- Catalyst: A base, such as sodium hydroxide or potassium hydroxide.
- Procedure: The acetyl trimethyl cyclohexene from Step 1 is reacted with acetaldehyde in the presence of a base. This is followed by dehydration of the intermediate aldol addition product to yield **delta-damascone**.
- Work-up: The reaction mixture is neutralized, and the **delta-damascone** is extracted with an organic solvent. The final product is purified by fractional distillation.



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Synthesis pathway of **delta-Damascone**.

Spectroscopic Analysis

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **delta-damascone**.

Mass Spectrometry (MS)

The mass spectrum of **delta-damascone** shows a molecular ion peak (M^+) at m/z 192. Key fragment ions can be observed at m/z 177, 123, and 69 (base peak)[5].

Infrared (IR) Spectroscopy

The IR spectrum of **delta-damascone** exhibits characteristic absorption bands. A strong band around 1670 cm^{-1} corresponds to the $\text{C}=\text{O}$ stretching of the α,β -unsaturated ketone. Bands in the region of $1640\text{-}1620\text{ cm}^{-1}$ are attributable to $\text{C}=\text{C}$ stretching vibrations. The C-H stretching vibrations are observed around $3060\text{-}2850\text{ cm}^{-1}$ [5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed assigned spectra for **delta-damascone** are not readily available in the public domain, typical chemical shifts for related damascones can provide insights. For beta-damascone, proton (^1H) NMR signals for the vinyl protons are observed between δ 6.1 and 6.8 ppm. The methyl protons typically appear as singlets and doublets between δ 1.0 and 2.0 ppm[6]. In the carbon- 13 (^{13}C) NMR spectrum, the carbonyl carbon is expected to resonate around δ 200 ppm.

Experimental Protocols: Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

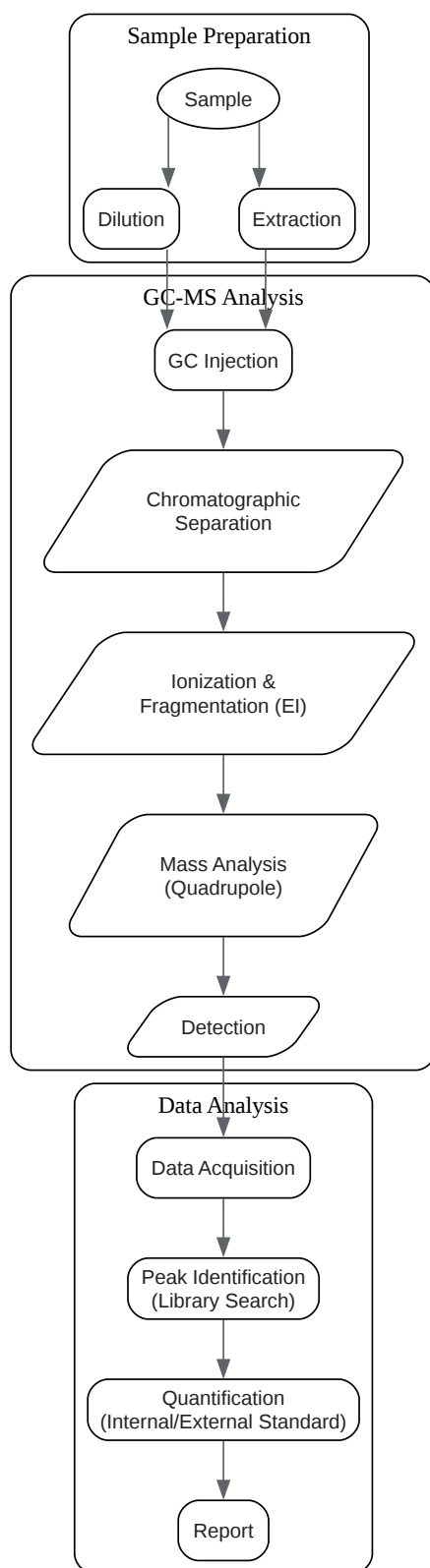
GC-MS is the primary technique for the identification and quantification of **delta-damascone** in complex mixtures such as essential oils and fragrance formulations[7].

Sample Preparation:

- **Dilution:** For concentrated samples like essential oils, a simple dilution in a suitable organic solvent (e.g., ethyl acetate or hexane) is typically sufficient. A common dilution factor is 1:200[8].
- **Extraction:** For more complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the volatile compounds.

GC-MS Parameters (General Protocol):

- **Column:** A non-polar or medium-polarity capillary column, such as a 5% phenyl/95% methyl polysiloxane column (e.g., DB-5 or equivalent), is commonly used. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 μm film thickness[9].
- **Injector:** Split/splitless injector, typically operated at 250°C with a split ratio of 200:1[8].
- **Oven Temperature Program:** An initial temperature of 50-70°C, held for a few minutes, followed by a ramp of 5-15°C/min to a final temperature of 250-300°C[9].
- **Carrier Gas:** Helium at a constant flow rate of approximately 1 mL/min[9].
- **Mass Spectrometer:** Operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from m/z 40 to 400.



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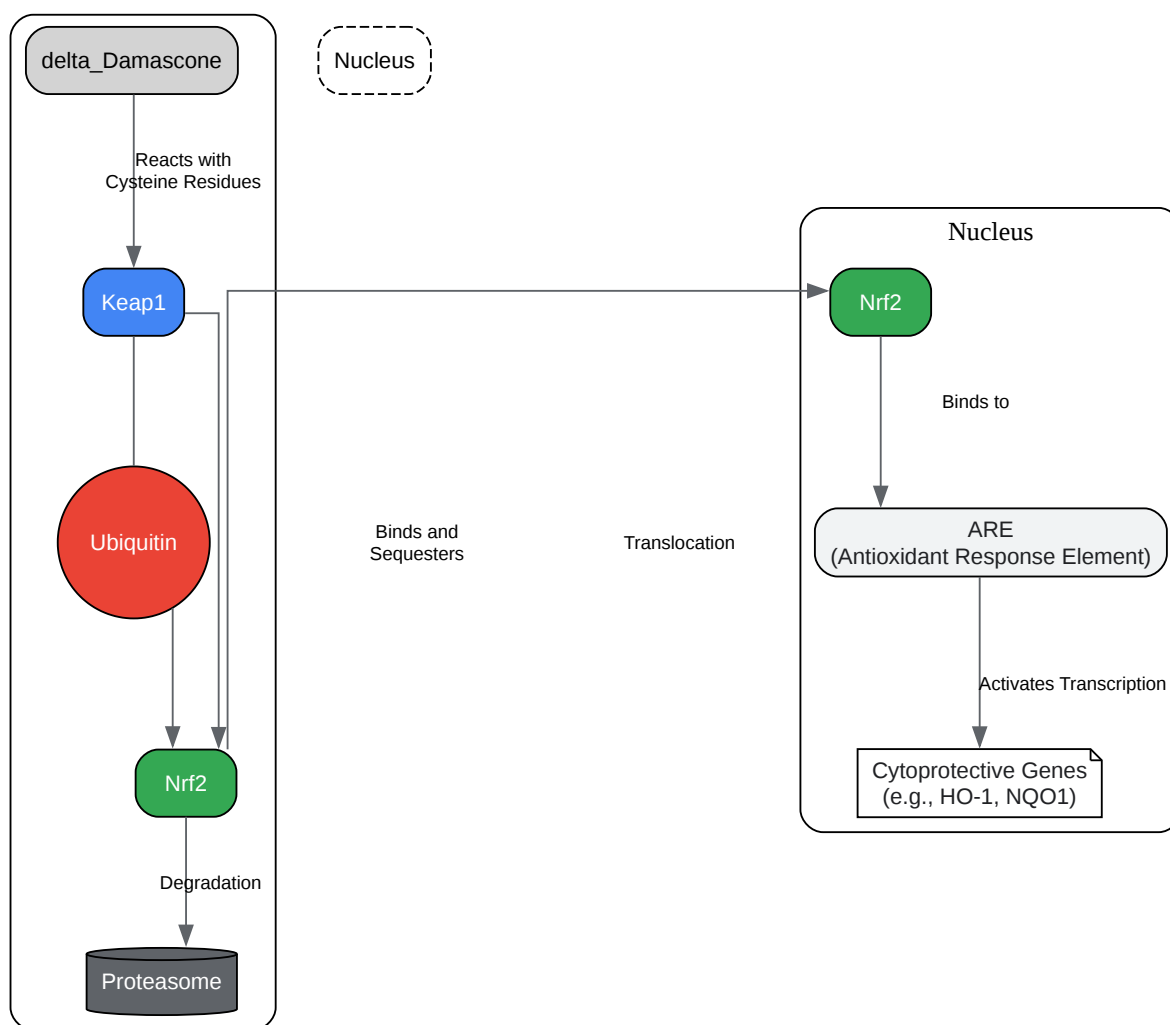
Workflow for GC-MS analysis of **delta-Damascone**.

Biological Activity: Nrf2 Signaling Pathway

Recent studies have indicated that damascones, as α,β -unsaturated ketones, may possess biological activities, including the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[10]. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2 Activation Mechanism

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as α,β -unsaturated ketones like **delta-damascone**, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of genes encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and other cytoprotective proteins, thereby enhancing the cell's defense against oxidative stress[10][11].



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Activation of the Nrf2 signaling pathway by **delta-Damascone**.

Conclusion

delta-Damascone is a commercially important synthetic aroma chemical with well-defined physical and chemical properties. Its synthesis is a well-established industrial process. The analytical determination of **delta-damascone** is routinely performed using GC-MS. Emerging research on the biological activities of damascones, particularly their ability to modulate the Nrf2 signaling pathway, opens up new avenues for their investigation in the context of cellular protection and drug development. This guide provides a foundational resource for researchers and scientists working with this versatile molecule.

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